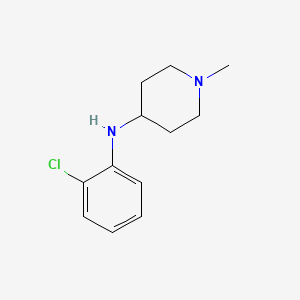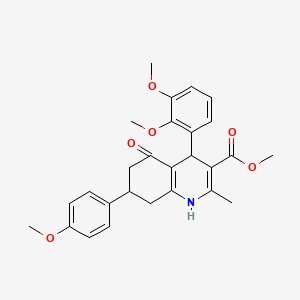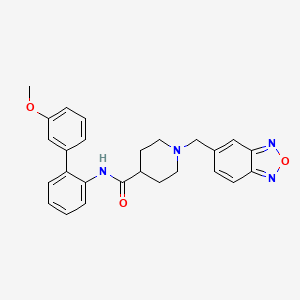![molecular formula C21H27N3O4 B5143536 1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CXB is a small molecule that belongs to the class of piperazinone derivatives. It was first synthesized by researchers at Pfizer in the early 2000s and has since been studied for its potential use in treating various neurological disorders, including anxiety, depression, and epilepsy. CXB has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in regulating various cellular processes in the brain.
作用機序
The mechanism of action of CXB is believed to be through its interaction with the sigma-1 receptor. This receptor is involved in regulating various cellular processes in the brain, including calcium signaling, neurotransmitter release, and mitochondrial function. CXB has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CXB has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. CXB has also been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain.
実験室実験の利点と制限
One advantage of using CXB in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of using CXB is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on CXB. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. CXB has been shown to enhance neuroprotection and reduce oxidative stress in the brain, which may make it a promising candidate for these conditions. Another area of interest is the development of more potent and selective sigma-1 receptor ligands, which may improve the usefulness of CXB in lab experiments and potential therapeutic applications.
In conclusion, CXB is a compound that has been extensively studied for its potential therapeutic effects in various neurological disorders. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various cellular processes. While there are limitations to its use in lab experiments, CXB has shown promise as a potential treatment for neurodegenerative disorders, and future research may lead to the development of more potent and selective sigma-1 receptor ligands.
合成法
The synthesis of CXB involves several steps, including the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with 2-(2-methoxyethyl)-6-hydroxybenzoxazole in the presence of a coupling agent to form the benzoxazolyl ethyl ester. The final step involves the reaction of the benzoxazolyl ethyl ester with cyclohexyl isocyanate in the presence of a catalyst to form CXB.
科学的研究の応用
CXB has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to exhibit anxiolytic, antidepressant, and anticonvulsant effects in animal models. CXB has also been shown to enhance neuroprotection and reduce oxidative stress in the brain.
特性
IUPAC Name |
1-cyclohexyl-4-[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-27-12-9-19-22-17-8-7-15(13-18(17)28-19)21(26)23-10-11-24(20(25)14-23)16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLSPHNMULSIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5143482.png)
![4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5143486.png)
![N-{1-[1-(3-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5143487.png)

![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)

![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)